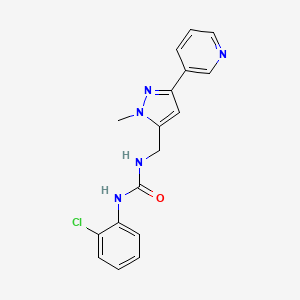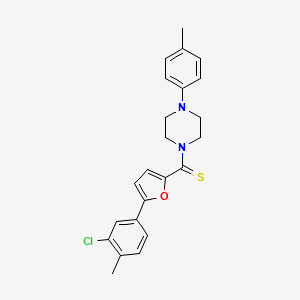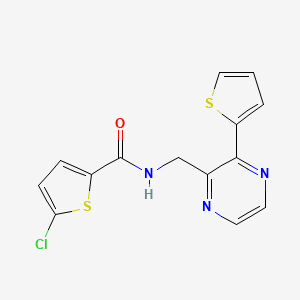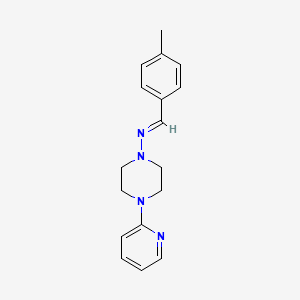
1-(2-chlorophenyl)-3-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-chlorophenyl)-3-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)urea, also known as CMPU, is a chemical compound that has been widely used in scientific research for its potential as a modulator of various biological processes.
Applications De Recherche Scientifique
Environmental Science Applications
Pesticide Exposure and Biomonitoring
Urea derivatives, including those with chlorophenyl groups, are significant in environmental science, especially in studies related to pesticide exposure and biomonitoring. Egeghy et al. (2011) discuss the importance of understanding the environmental presence and health impacts of pesticides, with a focus on urinary metabolite concentration measurements from children exposed to various pesticides, highlighting the need for further research in this area (Egeghy et al., 2011).
Chlorophenols in Environmental Processes
Chlorophenols, closely related to chlorophenyl groups, are reviewed by Peng et al. (2016) for their role in Municipal Solid Waste Incineration (MSWI) and their potential as precursors for dioxins, stressing the environmental impact and the pathways of chlorophenol transformation and fate in such settings (Peng et al., 2016).
Pharmaceutical Applications
Drug Design and Biological Activities
Jagtap et al. (2017) emphasize the significance of urea in drug design, highlighting its role in enhancing drug-target interactions and modulating the selectivity, stability, toxicity, and pharmacokinetic profile of lead molecules. This review showcases various urea derivatives as modulators of biological targets, underlining the versatility and importance of urea motifs in medicinal chemistry (Jagtap et al., 2017).
Urease Inhibitors for Gastric and Urinary Tract Infections
Kosikowska and Berlicki (2011) review the patent literature on urease inhibitors, highlighting their potential applications in treating infections caused by Helicobacter pylori and Proteus species in the gastric and urinary tracts. This review reflects the ongoing search for effective and safe urease inhibitors in pharmaceutical development (Kosikowska & Berlicki, 2011).
Materials Science Applications
Electrochemical Surface Finishing and Energy Storage
Tsuda, Stafford, and Hussey (2017) discuss the application of urea in electrochemical technologies, particularly in surface finishing and energy storage using room-temperature haloaluminate ionic liquids. This review presents the advancements and potential of using urea in electrochemical applications, highlighting its role in developing novel materials and technologies (Tsuda et al., 2017).
Propriétés
IUPAC Name |
1-(2-chlorophenyl)-3-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O/c1-23-13(9-16(22-23)12-5-4-8-19-10-12)11-20-17(24)21-15-7-3-2-6-14(15)18/h2-10H,11H2,1H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTVLMTQCSMTLOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CN=CC=C2)CNC(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorophenyl)-3-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S,3S)-3-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B2952915.png)
![2-(3-Chlorophenyl)-7-(2,4-dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2952917.png)
![N'-(4-methylbenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2952918.png)
![(Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate](/img/structure/B2952920.png)
![1-(4-Chlorophenyl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylethanone](/img/structure/B2952921.png)
![3-ethyl-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2952922.png)






